molecular formula C68H110N22O27S2 B1213582 Tallysomycin A CAS No. 65057-90-1

Tallysomycin A

Cat. No. B1213582
CAS RN: 65057-90-1
M. Wt: 1731.9 g/mol
InChI Key: VUPBDWQPEOWRQP-UHFFFAOYSA-N
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Description

Tallysomycin A is a third-generation analog of the bleomycin family of antitumor antibiotics . It has unique molecular pharmacologic, clinical pharmacologic, and toxicologic characteristics, and substantial clinical activities have resulted in significant analog development efforts .


Synthesis Analysis

The tallysomycin biosynthetic gene cluster from Streptoalloteichus hindustanus E465-94 ATCC 31158 has been cloned and sequenced . This has allowed for the manipulation of Tallysomycin A biosynthesis in S. hindustanus by gene inactivation and mutant complementation . The Tallysomycin A gene cluster consists of nonribosomal peptide synthetase (NRPS) genes encoding nine NRPS modules, a polyketide synthase (PKS) gene encoding one PKS module, genes encoding seven enzymes for deoxysugar biosynthesis and attachment, as well as genes encoding other biosynthesis, resistance, and regulatory proteins .


Molecular Structure Analysis

The Tallysomycin A gene cluster is highly homologous to the bleomycin cluster, with 25 of the 30 ORFs identified within the two clusters exhibiting striking similarities . The structural similarities and differences between Tallysomycin A and bleomycin were reflected remarkably well by the genes and their organization in their respective biosynthetic gene clusters .


Chemical Reactions Analysis

More than 300 analogs of bleomycin have been reported, and these analogs can be divided into three generations . Tallysomycin A is a third-generation analog, differing significantly from the bleomycins in the bleomycinic acid portion of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of Tallysomycin A are closely related to its molecular structure and its biosynthesis. The tallysomycin biosynthetic gene cluster consists of nonribosomal peptide synthetase (NRPS) genes encoding nine NRPS modules, a polyketide synthase (PKS) gene encoding one PKS module, genes encoding seven enzymes for deoxysugar biosynthesis and attachment, as well as genes encoding other biosynthesis, resistance, and regulatory proteins .

Scientific Research Applications

Synthesis and Structural Uniqueness

Tallysomycin A is notable for its structural complexity and unique chemical features. Sznaidman and Hecht (2001) detailed the synthesis of a key intermediate in tallysomycin, highlighting the distinct glycosylcarbinolamide linkage that sets tallysomycin apart from other glycopeptide antibiotics (Sznaidman & Hecht, 2001). This feature is crucial for understanding its mode of action and potential therapeutic applications.

Enhanced Potency through Conjugation

Walker et al. (2004) explored the enhancement of tallysomycin S(10b)'s potency when conjugated to an internalizing antibody. This novel approach significantly increased its effectiveness as a cytotoxic agent, providing insights into potential applications in targeted cancer therapies (Walker et al., 2004).

Fermentation Optimization for Production

Zhang et al. (2010) focused on improving the production of tallysomycin H-1, a novel analog, through fermentation optimization. This work is significant for scaling up production and furthering clinical studies of tallysomycin as an anticancer agent (Zhang et al., 2010).

Biosynthetic Pathway Characterization

The biosynthetic pathway of tallysomycin has been a subject of extensive research. Wang et al. (2009) and Tao et al. (2010) provided crucial insights into the biosynthetic gene clusters and enzymatic processes involved in its production. Understanding these pathways is vital for the development of novel analogs and therapeutic applications (Wang et al., 2009); (Tao et al., 2010).

Comparative Analysis with Related Antibiotics

Research by Galm et al. (2011) and Rudolf et al. (2015) compared the biosynthetic pathways of tallysomycin with other structurally related antibiotics. These studies enhance our understanding of the structural and functional similarities and differences within this family of antibiotics, contributing to the development of more effective and safer drugs (Galm et al., 2011); (Rudolf et al., 2015).

properties

IUPAC Name

[2-[2-[3-[[5-[[1-[[2-[4-[4-[[4-amino-6-[3-(4-aminobutylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H110N22O27S2/c1-25-42(87-57(89-55(25)74)31(16-38(72)95)81-18-30(71)56(75)105)59(107)88-44(52(32-19-78-24-82-32)114-67-54(48(101)45(98)36(20-91)113-67)115-66-50(103)53(116-68(76)110)46(99)37(21-92)112-66)61(109)83-26(2)35(94)17-40(97)86-43(27(3)93)60(108)90-62(117-65-49(102)47(100)41(73)28(4)111-65)51(104)64-85-34(23-119-64)63-84-33(22-118-63)58(106)80-13-7-9-29(70)15-39(96)79-14-8-12-77-11-6-5-10-69/h19,22-24,26-31,35-37,41,43-54,62,65-67,77,81,91-94,98-104H,5-18,20-21,69-71,73H2,1-4H3,(H2,72,95)(H2,75,105)(H2,76,110)(H,78,82)(H,79,96)(H,80,106)(H,83,109)(H,86,97)(H,88,107)(H,90,108)(H2,74,87,89)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPBDWQPEOWRQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCC(CC(=O)NCCCNCCCCN)N)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H110N22O27S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318155
Record name Talisomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1731.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tallysomycin A

CAS RN

65057-90-1
Record name Talisomycin
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tallysomycin A
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Talisomycin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
150
Citations
M Konishi, KYOI SAITO, KEII NUMATA… - The Journal of …, 1977 - jstage.jst.go.jp
Tallysomycin A was hydrolyzed with 6 N HCl at 115 C for 21 hours in a sealed tube. The resultant precipitate was separated and the filtrate was extracted with ethyl acetate. The …
Number of citations: 101 www.jstage.jst.go.jp
H Kawaguchi, H TSUKIURA, K TOMITA… - The Journal of …, 1977 - jstage.jst.go.jp
… As shown in Table 3, the antibacterial activity of tallysomycin A was in general 2-4 times … tallysomycin A. Bleomycin showed rather weak and limited activity against yeasts and fungi. …
Number of citations: 75 www.jstage.jst.go.jp
T Miyaki, O TENMYO, KEII NUMATA… - The Journal of …, 1981 - jstage.jst.go.jp
… Tallysomycin A hydrochloride was used as the assay standard, the potency of copper-free tallysomycin A free base being defined as 1,000 units/mg. Test and standard samples were …
Number of citations: 12 www.jstage.jst.go.jp
H Imanishi, M OHBAYASHI, Y NISHIYAMA… - The Journal of …, 1978 - jstage.jst.go.jp
… The antitumor activity of tallysomycin A was 2-3 times that of tallysomycin B and 3-17 times that of bleomycin. Tallysomycin A was about 1.5 and 4 times more toxic for mice than …
Number of citations: 16 www.jstage.jst.go.jp
T Miyaki, KEII NUMATA, Y NISHIYAMA… - The Journal of …, 1981 - jstage.jst.go.jp
… to that of tallysomycin A against Lewis lung carcinoma and B16 melanoma. … S10b was more active than tallysomycin A against sarcoma 180 but less active than the latter against …
Number of citations: 23 www.jstage.jst.go.jp
D Yang, LB Dong, I Crnovcic, B Shen - The Journal of Antibiotics, 2018 - nature.com
The bleomycins (BLMs), a family of glycopeptide antibiotics, are currently used clinically in combination with a number of other agents for the treatment of malignant tumors. Other …
Number of citations: 4 www.nature.com
J Kross, WD Henner, SM Hecht, WA Haseltine - Biochemistry, 1982 - ACS Publications
… are a subset of sites cleaved in reactions containing tallysomycin A. The … tallysomycin A (Takita et al., 1978; Kawaguchi et al., 1977).The assignment of stereochemistry to tallysomycin A …
Number of citations: 164 pubs.acs.org
BI Sikic, ZH Siddik, TE Gram - Cancer treatment reports, 1980 - europepmc.org
… -kilogram basis, tallysomycin A was two to three times as potent as bleomycin in inhibiting the growth of these two experimental solid tumors in vivo. However, tallysomycin A was also …
Number of citations: 45 europepmc.org
JE Strong, ST Crooke - Cancer Research, 1978 - AACR
Tallysomycin, a third generation bleomycin analog was found to be more potent than bleomycin in the Walker 256 carcinosarcoma and the P-388 leukemia tumor systems and against a …
Number of citations: 63 aacrjournals.org
JM Coughlin, JD Rudolf, E Wendt-Pienkowski… - Biochemistry, 2014 - ACS Publications
The bleomycin (BLM) family of glycopeptide-derived antitumor antibiotics consists of BLMs, tallysomycins (TLMs), phleomycins (PLMs), and zorbamycin (ZBM). The self-resistant …
Number of citations: 17 pubs.acs.org

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